N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-1H-pyrazol-4-amine
- 3,5-Dimethyl-1H-pyrazole
Comparison: N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and potential for diverse chemical modifications .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-9(6-15(3)13-8)4-11-10-5-12-14(2)7-10/h5-7,11H,4H2,1-3H3 |
InChI Key |
SJXVCTBZFZQJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2)C)C |
Origin of Product |
United States |
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